2-Chloro-N-(2,3-dimethoxyphenyl)acetamide
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Overview
Description
2-Chloro-N-(2,3-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . The compound is characterized by the presence of a chloro group, two methoxy groups, and an acetamide group attached to a phenyl ring.
Preparation Methods
The synthesis of 2-Chloro-N-(2,3-dimethoxyphenyl)acetamide typically involves the reaction of 2,3-dimethoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-N-(2,3-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-(2,3-dimethoxyphenyl)acetamide is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,3-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymatic activities, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
2-Chloro-N-(2,3-dimethoxyphenyl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(3,4-dimethoxyphenyl)acetamide: Similar structure but with methoxy groups at different positions on the phenyl ring.
2-Chloro-N-(2,5-dimethoxyphenyl)acetamide: Another isomer with methoxy groups at the 2 and 5 positions.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the positional differences of the substituents on the phenyl ring.
Properties
IUPAC Name |
2-chloro-N-(2,3-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-14-8-5-3-4-7(10(8)15-2)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFFANLJHKTBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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